molecular formula C31H34N6O4 B12424344 2-butyl-5-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-3-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}pyrimidin-4(3H)-one

2-butyl-5-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-3-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}pyrimidin-4(3H)-one

Cat. No.: B12424344
M. Wt: 554.6 g/mol
InChI Key: NFWXOLWPQYHMBW-UHFFFAOYSA-N
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Description

BR102375 is a novel non-thiazolidinedione (non-TZD) full agonist of peroxisome proliferator-activated receptor gamma (PPARγ). It was identified as a potential treatment for type 2 diabetes mellitus. This compound was discovered through structure-activity relationship (SAR) efforts aimed at controlling labile metabolites using bioisosteres .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BR102375 involves multiple steps, starting from the original lead compound BR101549Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of BR102375 follows a similar synthetic route but is scaled up to meet commercial demands. This involves the use of larger reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

BR102375 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

BR102375 has several scientific research applications, including:

Mechanism of Action

BR102375 exerts its effects by binding to the ligand-binding domain of PPARγ, a nuclear receptor involved in the regulation of glucose and lipid metabolism. Upon binding, it activates PPARγ, leading to the transcription of genes involved in glucose uptake and adipogenesis. This activation enhances insulin sensitivity and glucose uptake in cells, thereby lowering blood glucose levels .

Comparison with Similar Compounds

Similar Compounds

    Pioglitazone: A thiazolidinedione (TZD) PPARγ agonist used in the treatment of type 2 diabetes.

    Rosiglitazone: Another TZD PPARγ agonist with similar therapeutic applications.

Uniqueness of BR102375

BR102375 is unique in that it is a non-TZD PPARγ full agonist, which distinguishes it from traditional TZD agonists like pioglitazone and rosiglitazone. This uniqueness lies in its different binding mode and potentially reduced side effects related to weight gain .

Properties

Molecular Formula

C31H34N6O4

Molecular Weight

554.6 g/mol

IUPAC Name

3-[2-[4-[[2-butyl-5-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-4-methyl-6-oxopyrimidin-1-yl]methyl]phenyl]phenyl]-4H-1,2,4-oxadiazol-5-one

InChI

InChI=1S/C31H34N6O4/c1-6-7-12-25-32-19(2)24(17-26-33-29(36-40-26)31(3,4)5)28(38)37(25)18-20-13-15-21(16-14-20)22-10-8-9-11-23(22)27-34-30(39)41-35-27/h8-11,13-16H,6-7,12,17-18H2,1-5H3,(H,34,35,39)

InChI Key

NFWXOLWPQYHMBW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NOC(=O)N4)CC5=NC(=NO5)C(C)(C)C)C

Origin of Product

United States

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